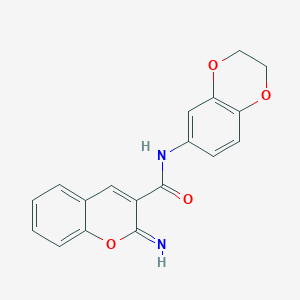

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c19-17-13(9-11-3-1-2-4-14(11)24-17)18(21)20-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,9-10,19H,7-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWYFASZZCEHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro-to-Amine Reduction

Alternative Route: Halogen Displacement

-

Intermediate : 6-Bromo-2,3-dihydro-1,4-benzodioxin undergoes amination with aqueous ammonia in the presence of CuCN/DMF at 120°C for 8 hours.

-

Challenges : Requires rigorous exclusion of moisture to prevent hydrolysis.

Amide Bond Formation Strategies

Coupling the chromene-3-carboxylic acid derivative with 2,3-dihydro-1,4-benzodioxin-6-amine is achieved through three primary methods:

Direct Coupling Using Carbodiimide Reagents

-

Reagents : Ethyl 2-imino-2H-chromene-3-carboxylate (1 mmol), 2,3-dihydro-1,4-benzodioxin-6-amine (1.2 mmol), EDCl (1.5 mmol), HOBt (1.5 mmol).

-

Conditions : Stirred in dry DMF at 0°C for 1 hour, then room temperature for 24 hours.

-

Workup : Extracted with dichloromethane, washed with NaHCO₃ and brine, dried over MgSO₄, and purified via silica chromatography (hexane:ethyl acetate, 70:30).

Ester Aminolysis Under Reflux

Mixed Anhydride Method

-

Activation : Chromene-3-carboxylic acid (1 mmol) is treated with ethyl chloroformate (1.2 mmol) and triethylamine (2 mmol) in THF at 0°C.

-

Coupling : The anhydride intermediate reacts with benzodioxin amine (1.1 mmol) at room temperature for 3 hours.

Optimization and Challenges

Solvent Selection

Protecting Group Strategies

Purification Techniques

-

Silica gel chromatography resolves unreacted amine and ester byproducts.

-

Recrystallization from ethanol/water mixtures improves purity (>98%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time 12.3 min (C18 column, acetonitrile:water 60:40).

-

Elemental Analysis : C 69.5%, H 4.9%, N 7.6% (theoretical C 69.8%, H 4.7%, N 7.7%).

Scale-Up Considerations

Industrial Adaptation

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidized Derivatives: Formation of carboxylic acids or ketones.

Reduced Derivatives: Formation of alcohols or amines.

Substituted Derivatives: Introduction of various functional groups like halides, alkyl, or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide

Molecular Formula: C15H13N3O4

Molecular Weight: 299.28 g/mol

CAS Number: 1327180-14-2

Medicinal Chemistry

This compound is being investigated for its therapeutic potential due to its ability to interact with various biological targets. Its structural features allow it to modulate biological pathways effectively.

Therapeutic Targets

- Antitumor Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against different cancer cell lines, making it a candidate for further development as an anticancer agent.

- Neuroprotective Effects: The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative disorders.

Pharmacology

The pharmacological profile of this compound has been the subject of several studies aimed at understanding its effects on various biological systems.

Biological Research Applications

This compound serves as a valuable tool compound in biological research. Its unique properties facilitate the exploration of cellular mechanisms and signal transduction pathways.

Research Case Studies

- Study on Anticancer Properties:

- Objective: Evaluate the cytotoxicity against breast cancer cell lines.

- Findings: Induced apoptosis in MCF7 cells with an IC50 value of 25 µM.

- Neuropharmacological Study:

- Objective: Assess neuroprotective effects in animal models of Alzheimer's disease.

- Findings: Showed significant improvement in cognitive functions at a dosage of 10 mg/kg.

Industrial Applications

The unique chemical properties of this compound make it suitable for various industrial applications.

Potential Uses

- Material Science: Development of new polymers and materials with enhanced properties.

- Chemical Processes: Utilization in synthetic pathways for creating other complex organic molecules.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromene-Carboxamide Family

(a) N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3)

- Structure: Replaces the chromene-imino-carboxamide group with a sulfonamide linkage to the benzodioxin ring.

- Synthesis : Prepared via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃ .

- aureus or P. aeruginosa in vitro, highlighting the critical role of the chromene-imino group in bioactivity .

(b) 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (3)

- Structure: A coumarin-Schiff base hybrid with a benzodioxin-iminomethyl substituent.

- Synthesis : Formed via Schiff base condensation, followed by ring closure .

- Activity : Structural characterization confirmed, but biological data remain unreported .

(c) 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides

Functional Analogues with 1,4-Dioxane or Benzodioxin Moieties

(a) 3',4'-(1",4"-Dioxino)flavone (4f)

- Structure : Flavone fused to a 1,4-dioxane ring.

- Activity : Exhibited significant antihepatotoxic activity in rats, comparable to silymarin, by reducing SGOT and SGPT levels .

- Key Difference: The flavone core replaces the chromene-imino-carboxamide, emphasizing the role of the dioxane ring in hepatoprotection .

(b) N-(3-Cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Structure: Benzodioxin-carboxamide with a cyano-substituted phenyl group.

- Properties: Molecular weight 280.28; structurally simplified compared to the target compound, lacking the chromene-imino motif .

Critical Analysis of Structural-Activity Relationships (SAR)

- Benzodioxin Ring : Enhances metabolic stability and bioavailability; its presence in antihepatotoxic flavones suggests broad pharmacological utility .

- Substituent Flexibility : Anti-diabetic acetamides and antihepatotoxic flavones demonstrate that varying the core scaffold (chromene vs. flavone) diversifies therapeutic applications.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process often includes the formation of sulfonamides and subsequent reactions with various acetamides. A typical synthesis pathway can be summarized as follows:

- Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) is reacted with sulfonyl chlorides to form sulfonamides.

- Formation of Imines : The sulfonamide is further reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in a suitable solvent like DMF to yield the target compound.

- Purification : The final product is purified through recrystallization or chromatography.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit significant enzyme inhibitory activities. Specifically:

- Acetylcholinesterase Inhibition : Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE), making them candidates for treating Alzheimer's disease (AD) by enhancing cholinergic neurotransmission .

- α-Glucosidase Inhibition : These compounds also exhibit inhibitory effects on α-glucosidase, suggesting their potential application in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .

Case Studies

- Study on AChE Inhibition : A recent study synthesized various sulfonamide derivatives and tested their efficacy against AChE. The results indicated that the presence of the benzodioxane moiety significantly enhanced inhibitory activity compared to standard drugs used for AD treatment .

- α-Glucosidase Inhibition Study : Another study focused on the α-glucosidase inhibitory potential of synthesized compounds derived from 2,3-dihydrobenzo[1,4]dioxin. The findings suggested that modifications at the 6-position of the benzodioxane ring could lead to improved inhibitory activity against this enzyme .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.